Ethyl 2-{[(4-chloro-3-nitrophenyl)carbonyl]amino}-5-(cyclopentylcarbamoyl)-4-methylthiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 2-(4-CHLORO-3-NITROBENZAMIDO)-5-(CYCLOPENTYLCARBAMOYL)-4-METHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound that features a thiophene ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(4-CHLORO-3-NITROBENZAMIDO)-5-(CYCLOPENTYLCARBAMOYL)-4-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Nitration: Introduction of the nitro group to the benzene ring.
Amidation: Formation of the benzamido group.
Cyclization: Formation of the thiophene ring.
Esterification: Introduction of the ethyl ester group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-(4-CHLORO-3-NITROBENZAMIDO)-5-(CYCLOPENTYLCARBAMOYL)-4-METHYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogenation reagents like chlorine or bromine, often in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could lead to carboxylic acid derivatives.
Scientific Research Applications
ETHYL 2-(4-CHLORO-3-NITROBENZAMIDO)-5-(CYCLOPENTYLCARBAMOYL)-4-METHYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ETHYL 2-(4-CHLORO-3-NITROBENZAMIDO)-5-(CYCLOPENTYLCARBAMOYL)-4-METHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the context of its use, such as enzyme inhibition in biological studies or interaction with electronic materials in industrial applications.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 2-(4-CHLORO-3-NITROBENZAMIDO)-4-(FURAN-2-YL)THIOPHENE-3-CARBOXYLATE
- ETHYL 2-(4-CHLORO-3-NITROBENZAMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE
Uniqueness
ETHYL 2-(4-CHLORO-3-NITROBENZAMIDO)-5-(CYCLOPENTYLCARBAMOYL)-4-METHYLTHIOPHENE-3-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are desired.
Properties
Molecular Formula |
C21H22ClN3O6S |
---|---|
Molecular Weight |
479.9 g/mol |
IUPAC Name |
ethyl 2-[(4-chloro-3-nitrobenzoyl)amino]-5-(cyclopentylcarbamoyl)-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C21H22ClN3O6S/c1-3-31-21(28)16-11(2)17(19(27)23-13-6-4-5-7-13)32-20(16)24-18(26)12-8-9-14(22)15(10-12)25(29)30/h8-10,13H,3-7H2,1-2H3,(H,23,27)(H,24,26) |
InChI Key |
DJKGEJLHULCSOV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2CCCC2)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.